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The accurate diagnosis of hypolactasia, or lactase deficiency, is a critical step in both clinical
practice and research settings. While several methods exist, this guide provides an in-depth
comparison of two prominent non-invasive techniques: the Gaxilose test and genetic testing.
This document outlines the experimental protocols, presents comparative performance data,
and illustrates the underlying principles and workflows.

Introduction to Diagnhostic Approaches

Hypolactasia is a common condition characterized by a genetically determined decrease in the
activity of the lactase-phlorizin hydrolase (LPH) enzyme in the small intestine after weaning.
This can lead to lactose malabsorption and, in some individuals, symptoms of lactose
intolerance. The diagnostic landscape for hypolactasia has evolved from invasive intestinal
biopsies to more patient-friendly, non-invasive methods.

The Gaxilose test is a functional assay that measures the activity of the lactase enzyme. It
relies on the oral administration of a synthetic disaccharide, 4-galactosylxylose (Gaxilose),
which is cleaved by lactase into galactose and D-xylose. The amount of D-xylose subsequently
absorbed and excreted in the urine is proportional to the lactase activity in the small intestine.

[1]

Genetic testing, on the other hand, identifies specific single nucleotide polymorphisms (SNPs)
in the LCT gene (or its regulatory region in the MCM6 gene) that are strongly associated with
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lactase persistence or non-persistence (hypolactasia).[2] The most well-studied polymorphism
in Caucasian populations is the C/T-13910 variant.[3] Individuals with the C/C-13910 genotype
are predisposed to adult-type hypolactasia.[2]

Comparative Performance Data

The diagnostic accuracy of the Gaxilose test and genetic testing has been evaluated in several
studies, often with differing results depending on the reference standard used (e.g., intestinal
biopsy, hydrogen breath test, or clinical symptoms). The following tables summarize key
performance indicators from comparative studies.

Table 1:
Gaxilose Test -
Diagnostic
Accuracy

Reference o o Area Under ROC
Study Sensitivity Specificity

Standard Curve
Dominguez etal.  Genetic Test

82% 68% 0.75

(2016)[3] (C/T-13910)

Concordance of
Casellas et al. )

LBT & Genetic >00% 68% Not Reported
(2025)[4]

Test
Estévez-
Vazquez et al. Intestinal Biopsy >90% >90% >0.9
(2013)[5]
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Table 2: Genetic
Testing (C/T-13910)

- Diagnostic
Accuracy
Study Reference Standard Sensitivity Specificity
Casellas et al. (2025) Concordance of LBT
_ >90% 95%

[4] & Gaxilose Test

Lactose Tolerance
Marton et al. (2012)[6] 94% 90%

Test
Marton et al. (2012)[6] Hydrogen Breath Test  88% 85%

Experimental Protocols
Gaxilose Test Protocol

The Gaxilose test is a straightforward procedure involving oral administration of Gaxilose and
subsequent urine collection.

Materials:

e 0.45 g of Gaxilose (4-galactosylxylose) oral solution.[1][5]
 Sterile urine collection containers.

e Spectrophotometer or other equipment for D-xylose quantification.
Procedure:

e The patient should fast overnight.

e The first morning urine is voided and discarded.[1]

o Asingle oral dose of 0.45 g of Gaxilose, dissolved in water, is administered to the patient.[1]

[5]
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e All urine is collected for a period of 5 hours following Gaxilose administration.[1] Some
protocols may involve separate collections for 0-4 hours and 4-5 hours.[5]

e The total volume of the collected urine is measured.

e The concentration of D-xylose in the urine is determined using a validated analytical method
(e.g., colorimetric assay).

e The total amount of D-xylose excreted is calculated. A cut-off value is used to differentiate
between normal lactase activity and hypolactasia.

Genetic Testing Protocol (PCR-RFLP for C/T-13910)

Genetic testing for the C/T-13910 polymorphism is a common method to determine the genetic
predisposition for adult-type hypolactasia. The following protocol describes a general
Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) method.

Materials:

Buccal swabs or whole blood for genomic DNA extraction.

o DNA extraction Kit.

o PCR primers specific for the C/T-13910 region of the MCM6 gene.

e Taq polymerase and PCR buffer.

» Restriction enzyme (e.g., CviJl) that recognizes the polymorphism.[7]
e Agarose gel and electrophoresis equipment.

e DNA visualization agent (e.g., ethidium bromide).

Procedure:

o DNA Extraction: Genomic DNA is isolated from buccal cells or whole blood using a
commercial Kit.
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o PCR Amplification: The DNA region containing the C/T-13910 polymorphism is amplified
using PCR with specific primers.[7]

o PCR cycling conditions: An initial denaturation step is followed by multiple cycles of
denaturation, annealing, and extension, and a final extension step.

» Restriction Digestion: The PCR product is incubated with a restriction enzyme that
specifically cuts the DNA at the polymorphic site in one of the alleles (e.g., the C allele).[7]

» Gel Electrophoresis: The digested DNA fragments are separated by size using agarose gel
electrophoresis.

» Genotype Determination: The pattern of DNA bands on the gel reveals the genotype:

o C/C Genotype (Hypolactasia): The restriction enzyme cuts the PCR product, resulting in
smaller DNA fragments.

o T/T Genotype (Lactase Persistence): The PCR product remains uncut as the enzyme
recognition site is absent.

o C/T Genotype (Lactase Persistence): Both cut and uncut fragments will be present.

Visualizing the Methodologies

The following diagrams illustrate the workflows and the logical relationship between the
Gaxilose test and genetic testing for diagnosing hypolactasia.
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Caption: Workflow of the Gaxilose test for hypolactasia diagnosis.

Genotype Interpretation

Sample Collection & DNA Extracti

PCR & Digestion Amaysis || Uncutor Mixe (fléll"pﬁi?e'ii?)

PCR Ampliication of Restriction Enzyme Agarose Gel L.
LCT/MCMS Gene Region Digestion [ Electrophoresis Visualize DNABands 73

Patient Sample
(Buccal Swab or Blood)

CIC Genotype
(Hypolactasia)

Click to download full resolution via product page

Caption: Workflow of genetic testing for hypolactasia (PCR-RFLP).
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Caption: Logical relationship between genotype and phenotype in hypolactasia diagnosis.

Discussion and Conclusion

Both the Gaxilose test and genetic testing offer valuable, non-invasive approaches to the
diagnosis of hypolactasia, each with its own strengths and limitations.

The Gaxilose test provides a direct measure of lactase enzyme activity, reflecting the current
physiological state of the individual. This makes it particularly useful for identifying both primary
and secondary causes of hypolactasia.[1] However, its accuracy can be influenced by factors
affecting gastrointestinal transit and renal function.
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Genetic testing, conversely, identifies a genetic predisposition to primary adult-type
hypolactasia. It is highly specific for this condition and is not affected by transient factors that
might influence a functional test.[4] A key limitation is its inability to detect secondary
hypolactasia, which can result from intestinal damage due to conditions like celiac disease or
gastroenteritis.[1] Furthermore, the prevalence of specific polymorphisms associated with
lactase persistence can vary among different ethnic populations, potentially limiting the
universal applicability of tests targeting only the C/T-13910 variant.

In conclusion, the choice between the Gaxilose test and genetic testing depends on the
specific clinical or research question. Genetic testing is an excellent tool for confirming a
diagnosis of primary adult-type hypolactasia. The Gaxilose test, by measuring enzyme
function, offers a broader diagnostic scope that includes secondary causes of lactase
deficiency. In certain scenarios, a combination of both tests may provide the most
comprehensive diagnostic information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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